N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRLONJSZDIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Chlorobenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide typically involves several key steps:
- Formation of the Thieno[3,4-c]pyrazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of a strong base.
- Attachment of the 2-Chlorobenzamide Moiety : Coupling with 2-chlorobenzoyl chloride in the presence of a base.
These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yields and efficiency.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the derivatization into more complex heterocyclic compounds.
Biology
The compound has been investigated for various biological activities:
-
Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively.
Compound Activity Reference Derivative A MIC = 10 µg/mL Derivative B MIC = 5 µg/mL - Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Medicine
This compound has been explored as a potential therapeutic agent due to its unique biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated significant inhibition of cell proliferation across various cancer cell lines.
- IC50 values ranged from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM depending on the cell line tested.
The mechanism of action appears to involve inhibition of specific signaling pathways related to cell survival and proliferation.Cell Line IC50 (µM) Effect A549 (Lung) 8.5 ± 0.5 Inhibition of growth MCF7 (Breast) 12.0 ± 1.0 Induction of apoptosis
Industrial Applications
In addition to its research applications, this compound is utilized in:
- Development of New Materials : Its unique chemical properties make it suitable for creating novel materials in polymer chemistry.
- Synthesis of Industrial Chemicals : It serves as a precursor for various industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Explored for their biological activities and potential therapeutic applications.
Indole Derivatives: Widely studied for their diverse biological activities and applications in drug development.
Uniqueness
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is unique due to its specific thieno[3,4-c]pyrazole ring system combined with the 2-chlorobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C14H18ClN3S
- CAS Number: 214542-59-3
- Molecular Weight: 283.83 g/mol
This compound features a thieno[3,4-c]pyrazole ring system fused with a chlorobenzamide moiety, which is known for various biological activities including antitumor and antibacterial effects.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
-
In Vitro Studies:
- A study assessed the compound's efficacy against various cancer cell lines. The results indicated that it inhibited cell proliferation significantly in both 2D and 3D cultures.
- The IC50 values for the tested cell lines ranged from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM depending on the assay format used .
- Mechanism of Action:
Antibacterial Activity
The compound has also shown promising antibacterial activity against several strains of bacteria:
-
Testing Methodologies:
- Minimum Inhibitory Concentration (MIC) tests were conducted to determine the effectiveness against bacterial strains.
- Results indicated that the compound effectively inhibited bacterial growth with MIC values comparable to established antibiotics.
- Case Study:
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several methods:
- Multicomponent Reactions:
- This approach allows for the efficient assembly of the complex structure in fewer steps.
- Cyclocondensation:
- Utilizing hydrazine derivatives with carbonyl compounds can yield pyrazole rings effectively.
Research Findings Summary Table
| Activity Type | Assay Type | IC50 Range (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | 2D Cell Culture | 6.26 - 20.46 | Enzyme inhibition leading to apoptosis |
| Antibacterial | MIC Testing | Varies by strain | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
